Cas no 723759-57-7 (2-Methoxyphenyl cyclopropanecarboxylate)

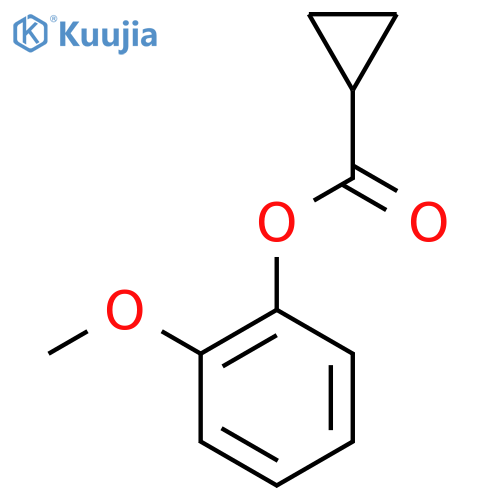

723759-57-7 structure

商品名:2-Methoxyphenyl cyclopropanecarboxylate

2-Methoxyphenyl cyclopropanecarboxylate 化学的及び物理的性質

名前と識別子

-

- (2-methoxyphenyl) cyclopropanecarboxylate

- AN-652/42191170

- 723759-57-7

- 2-methoxyphenyl cyclopropanecarboxylate

- SCHEMBL4123709

- 2-Methoxyphenyl cyclopropanecarboxylate

-

- インチ: 1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3

- InChIKey: QASISOHPPKHXGA-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1OC)C(C1CC1)=O

計算された属性

- せいみつぶんしりょう: 192.078644241g/mol

- どういたいしつりょう: 192.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-Methoxyphenyl cyclopropanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660387-5g |

2-Methoxyphenyl cyclopropanecarboxylate |

723759-57-7 | 98% | 5g |

¥23299.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660387-1g |

2-Methoxyphenyl cyclopropanecarboxylate |

723759-57-7 | 98% | 1g |

¥8890.00 | 2024-05-02 |

2-Methoxyphenyl cyclopropanecarboxylate 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

723759-57-7 (2-Methoxyphenyl cyclopropanecarboxylate) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量